molecular formula C14H27BrO B13643734 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane

Cat. No.: B13643734
M. Wt: 291.27 g/mol
InChI Key: NVQAIFLCKRTOMP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 . This compound is characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a 4-methylpentyl ether group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-((4-methylpentyl)oxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium alkoxides, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane can be compared with similar compounds such as:

    1-Bromo-4-methylcyclohexane: Lacks the 4-methylpentyl ether group, leading to different reactivity and applications.

    4-Methyl-1-((4-methylpentyl)oxy)cyclohexane:

    1-(Chloromethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-(4-methylpentoxy)cyclohexane

InChI

InChI=1S/C14H27BrO/c1-12(2)5-4-10-16-14(11-15)8-6-13(3)7-9-14/h12-13H,4-11H2,1-3H3

InChI Key

NVQAIFLCKRTOMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OCCCC(C)C

Origin of Product

United States

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